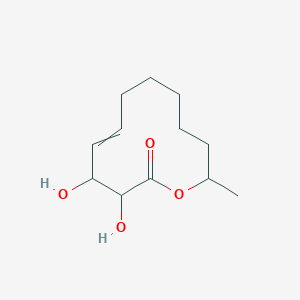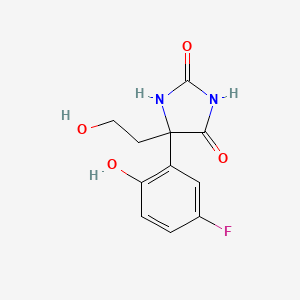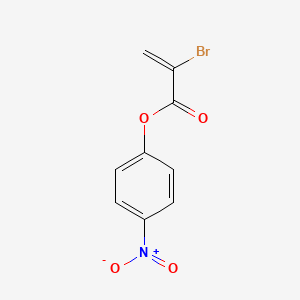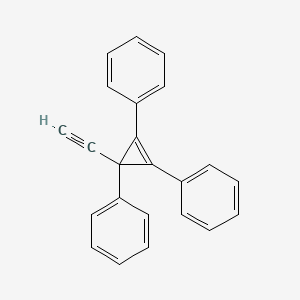
1,1',1''-(3-Ethynylcycloprop-1-ene-1,2,3-triyl)tribenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene is an organic compound characterized by a cyclopropene ring substituted with three phenyl groups and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethynyl group. One common method involves the reaction of diphenylacetylene with phenylacetylene in the presence of a catalyst to form the cyclopropene ring. The reaction conditions often require a strong base and a transition metal catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of triphenylacetic acid or benzophenone derivatives.
Reduction: Formation of 1,2,3-triphenyl-3-ethyl-1-cyclopropene.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in cycloaddition reactions, forming new chemical bonds and structures. The ethynyl group can act as a reactive site for further functionalization, while the phenyl groups provide stability and influence the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene can be compared with other similar compounds, such as:
1,2,3-Triphenyl-1-cyclopropene: Lacks the ethynyl group, resulting in different reactivity and applications.
1,2,3-Triphenyl-3-methylcyclopropene:
The uniqueness of 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene lies in its combination of a cyclopropene ring with both phenyl and ethynyl substituents, providing a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
108768-71-4 |
|---|---|
Molekularformel |
C23H16 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(1-ethynyl-2,3-diphenylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C23H16/c1-2-23(20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22(23)19-14-8-4-9-15-19/h1,3-17H |
InChI-Schlüssel |
DQNSBLCUWZBGOO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


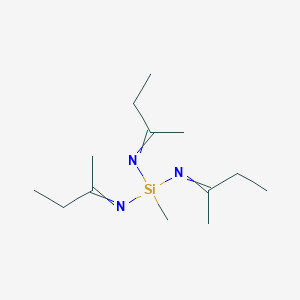
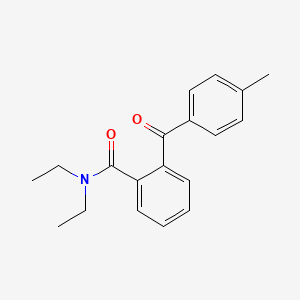
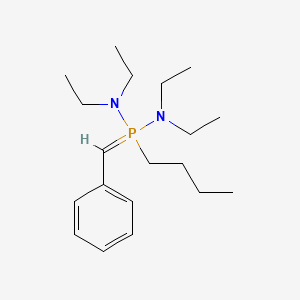
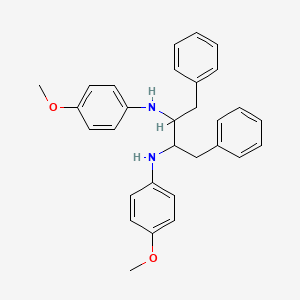
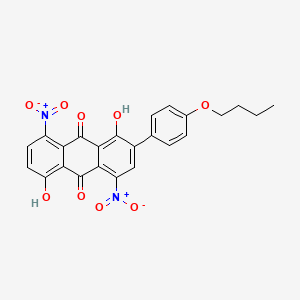
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
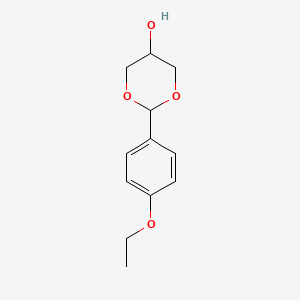
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
